molecular formula C17H24N2O2 B269294 4-[(cyclohexylcarbonyl)amino]-N-propylbenzamide

4-[(cyclohexylcarbonyl)amino]-N-propylbenzamide

Cat. No. B269294
M. Wt: 288.4 g/mol
InChI Key: ODCQJPTWLKMANB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Cyclohexylcarbonyl)amino]-N-propylbenzamide is a synthetic compound that belongs to the family of benzamide derivatives. It is commonly known as CP 122,288 and has been extensively studied for its potential use in scientific research. CP 122,288 is a potent and selective antagonist of the dopamine D3 receptor, which is a G-protein coupled receptor that is widely distributed in the brain. The dopamine D3 receptor has been implicated in a variety of neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. The aim of

Mechanism of Action

CP 122,288 exerts its pharmacological effects by blocking the dopamine D3 receptor. The dopamine D3 receptor is a G-protein coupled receptor that is widely distributed in the brain. It is primarily expressed in the mesolimbic and mesocortical dopamine pathways, which are involved in reward, motivation, and cognitive function. By blocking the dopamine D3 receptor, CP 122,288 inhibits the downstream signaling pathways that are activated by dopamine binding to this receptor. This results in a reduction in dopamine release and a decrease in the activity of the mesolimbic and mesocortical dopamine pathways.
Biochemical and Physiological Effects:
CP 122,288 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that CP 122,288 is a potent and selective antagonist of the dopamine D3 receptor, with little or no affinity for other dopamine receptor subtypes. In vivo studies have shown that CP 122,288 can reduce dopamine release in the striatum, which is a key region of the brain involved in reward and motivation. CP 122,288 has also been shown to reduce the reinforcing effects of drugs of abuse such as cocaine and nicotine in animal models.

Advantages and Limitations for Lab Experiments

CP 122,288 has several advantages for use in lab experiments. It is a potent and selective antagonist of the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in various neurological and psychiatric disorders. It has also been shown to be effective in reducing the reinforcing effects of drugs of abuse, which makes it a potential candidate for the development of new treatments for addiction. However, there are also some limitations to the use of CP 122,288 in lab experiments. It has a relatively short half-life, which may limit its duration of action in vivo. It also has poor solubility in aqueous solutions, which may limit its use in certain experimental paradigms.

Future Directions

There are several potential future directions for the study of CP 122,288. One area of interest is the role of the dopamine D3 receptor in addiction and other psychiatric disorders. CP 122,288 has been shown to be effective in reducing the reinforcing effects of drugs of abuse, which makes it a potential candidate for the development of new treatments for addiction. Another area of interest is the development of new compounds that are structurally related to CP 122,288 but have improved pharmacological properties, such as longer half-life and better solubility. Finally, there is also interest in the use of CP 122,288 as a tool for studying the role of the dopamine D3 receptor in other neurological disorders, such as Parkinson's disease and schizophrenia.

Synthesis Methods

CP 122,288 can be synthesized by the reaction of 4-aminobenzoic acid with cyclohexanecarbonyl chloride and propylamine. The reaction mixture is then heated under reflux in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain CP 122,288 as a white crystalline solid.

Scientific Research Applications

CP 122,288 has been extensively studied for its potential use in scientific research. It has been shown to be a potent and selective antagonist of the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in various neurological and psychiatric disorders. CP 122,288 has been used in both in vitro and in vivo studies to investigate the effects of dopamine D3 receptor blockade on behavior, cognition, and neurotransmitter release.

properties

Product Name

4-[(cyclohexylcarbonyl)amino]-N-propylbenzamide

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

4-(cyclohexanecarbonylamino)-N-propylbenzamide

InChI

InChI=1S/C17H24N2O2/c1-2-12-18-16(20)14-8-10-15(11-9-14)19-17(21)13-6-4-3-5-7-13/h8-11,13H,2-7,12H2,1H3,(H,18,20)(H,19,21)

InChI Key

ODCQJPTWLKMANB-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.